molecular formula C6H4BrFN2O2 B13667705 2-(Bromomethyl)-5-fluoro-3-nitropyridine

2-(Bromomethyl)-5-fluoro-3-nitropyridine

Cat. No.: B13667705
M. Wt: 235.01 g/mol
InChI Key: YHQVBSLNRLRKAL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-fluoro-3-nitropyridine (CAS 2383694-15-1) is a high-value pyridine derivative supplied with a molecular weight of 235.01 g/mol and the molecular formula C 6 H 4 BrFN 2 O 2 . This compound is characterized by two key functional handles: a reactive bromomethyl group and an electron-withdrawing nitro group on the fluorinated pyridine ring. This distinct structure makes it a versatile building block or intermediate in organic synthesis and drug discovery, particularly useful for nucleophilic substitution reactions and as a precursor for more complex heterocyclic systems in medicinal chemistry . Proper handling is essential; this compound requires storage in an inert atmosphere at 2-8°C and carries the GHS hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . This product is intended for research applications and is strictly for Laboratory Use Only.

Properties

Molecular Formula

C6H4BrFN2O2

Molecular Weight

235.01 g/mol

IUPAC Name

2-(bromomethyl)-5-fluoro-3-nitropyridine

InChI

InChI=1S/C6H4BrFN2O2/c7-2-5-6(10(11)12)1-4(8)3-9-5/h1,3H,2H2

InChI Key

YHQVBSLNRLRKAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])CBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic strategy for this compound involves the bromination of 5-fluoro-3-nitropyridine or its derivatives at the methyl position. The key methods are summarized as follows:

  • Radical Bromination Using N-Bromosuccinimide (NBS):
    The most commonly reported laboratory method involves the bromination of 5-fluoro-3-nitropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively substitutes the methyl group at the 2-position with bromine to form the bromomethyl derivative. The radical initiator facilitates homolytic cleavage of NBS to generate bromine radicals, which abstract hydrogen from the methyl group, enabling bromination.

  • Bromination in the Presence of Bromine and Base:
    Alternative methods include the use of elemental bromine in aqueous or organic media with bases such as sodium hydroxide to facilitate the substitution reaction. This method requires careful temperature control to avoid over-bromination or decomposition of sensitive functional groups.

  • Continuous Flow Bromination:
    For industrial scale-up, continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry. This approach enhances product consistency and yield while minimizing side reactions.

Detailed Reaction Procedure Example

A typical laboratory synthesis of this compound proceeds as follows:

Step Reagents and Conditions Description
1 5-Fluoro-3-nitropyridine, N-Bromosuccinimide (1.1 equiv), AIBN (catalytic), reflux in an inert solvent (e.g., carbon tetrachloride or chloroform) Radical bromination of the methyl group at position 2
2 Reaction time: 3–6 hours under reflux with stirring Completion monitored by TLC or LC/MS
3 Work-up: Quenching with aqueous sodium bisulfite to remove excess bromine, extraction with organic solvents (ethyl acetate), washing with water and brine, drying over sodium sulfate Isolation of crude product
4 Purification: Column chromatography or recrystallization Obtaining pure this compound

Yield typically ranges from 70% to 80% under optimized conditions.

Analysis of Preparation Methods

Reaction Mechanism Insights

The bromination proceeds via a radical chain mechanism initiated by AIBN, which decomposes thermally to generate radicals. These radicals abstract a hydrogen atom from the methyl group at the 2-position of 5-fluoro-3-nitropyridine, forming a benzylic-type radical intermediate stabilized by the electron-withdrawing nitro and fluorine substituents. The intermediate then reacts with bromine radicals generated from NBS to form the bromomethyl product.

Optimization Parameters

  • Solvent Choice: Non-polar solvents such as carbon tetrachloride or chloroform are preferred to stabilize radical intermediates and dissolve both reactants and NBS effectively.
  • Temperature Control: Reflux temperature (~60–80°C depending on solvent) ensures sufficient energy for radical initiation without decomposing sensitive groups.
  • Reagent Stoichiometry: Slight excess of NBS (1.1 equivalents) ensures complete bromination while minimizing side reactions.
  • Reaction Time: Typically 3–6 hours, monitored by analytical techniques to avoid over-bromination or degradation.

Industrial Considerations

Continuous flow bromination reactors improve safety and scalability by controlling exothermic reactions and hazardous bromine handling. Automated systems allow precise dosing of NBS and temperature regulation, improving reproducibility and yield.

Data Table: Physicochemical and Reaction Parameters

Parameter Value / Description
Molecular Formula C6H4BrFN2O2
Molecular Weight 235.01 g/mol
CAS Number 652160-72-0
Key Functional Groups Bromomethyl (–CH2Br), Fluoro (–F), Nitro (–NO2)
Solvent for Bromination Carbon tetrachloride, chloroform
Brominating Agent N-Bromosuccinimide (NBS)
Radical Initiator Azobisisobutyronitrile (AIBN)
Reaction Temperature Reflux (~60–80 °C)
Reaction Time 3–6 hours
Typical Yield 70–80%
Purification Methods Column chromatography, recrystallization

Research Outcomes and Applications

  • The bromomethyl group in this compound serves as a highly reactive electrophilic site, enabling nucleophilic substitution with amines, thiols, or alkoxides to generate diverse derivatives.
  • The electron-withdrawing nitro and fluorine substituents enhance the compound's reactivity and binding affinity in medicinal chemistry applications.
  • The compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with specialized electronic or optical properties.
  • Studies indicate that the radical bromination method provides a straightforward, efficient, and scalable route to this compound, with good control over regioselectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-fluoro-3-nitropyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with iron powder in acidic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 2-(aminomethyl)-5-fluoro-3-nitropyridine.

    Oxidation: Formation of 2-(carboxymethyl)-5-fluoro-3-nitropyridine.

Scientific Research Applications

2-(Bromomethyl)-5-fluoro-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluoro-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(Bromomethyl)-5-fluoro-3-nitropyridine with structurally related pyridine derivatives, emphasizing substituent positions, physicochemical properties, and applications:

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications References
This compound 652160-72-0 2-BrCH2, 5-F, 3-NO2 N/A Alkylating agent; pharmaceutical intermediate
2-Bromo-5-fluoro-4-methyl-3-nitropyridine 917918-84-4 2-Br, 4-CH3, 5-F, 3-NO2 0.88 Higher lipophilicity; potential CNS drug precursor
2-Chloro-5-fluoro-3-nitropyridine 136888-21-6 2-Cl, 5-F, 3-NO2 N/A Reduced reactivity vs. bromo analogs; agrochemical intermediate
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine 1214336-90-9 2-Br, 3-NO2, 5-CF3 0.73 Enhanced electron-withdrawal; fluorinated drug synthesis
5-Fluoro-2-hydroxy-3-nitropyridine [Not provided] 2-OH, 5-F, 3-NO2 N/A Chelation potential; limited alkylation utility

Physicochemical Properties

  • Lipophilicity : The bromomethyl group in the target compound increases logP compared to 2-chloro-5-fluoro-3-nitropyridine, enhancing membrane permeability in drug design .
  • Stability: The nitro group may confer thermal instability under basic conditions, a trait shared with 2-cyano-4-methyl-5-nitropyridine (CAS 267875-30-9, ). However, the bromomethyl group’s lability requires careful handling to avoid premature decomposition .

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